ethyl 3-amino-1-(4-bromophenyl)-1H-benzo[f]chromene-2-carboxylate
Overview
Description
Ethyl 3-amino-1-(4-bromophenyl)-1H-benzo[f]chromene-2-carboxylate is a useful research compound. Its molecular formula is C22H18BrNO3 and its molecular weight is 424.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 423.04701 g/mol and the complexity rating of the compound is 584. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activity
Ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy1H-benzo[f]chromene-2-carboxylate, a compound structurally similar to ethyl 3-amino-1-(4-bromophenyl)-1H-benzo[f]chromene-2-carboxylate, demonstrates notable antimicrobial properties. The synthesis and structure of this compound, including its crystal monoclinic molecular structure, have been characterized, highlighting its potential in antimicrobial applications (Radwan et al., 2020).
Eco-friendly Synthesis in Aqueous Media
A green and efficient method for synthesizing ethyl 3-amino-1-aryl-1H-benzo[f]chromene-2-carboxylate derivatives in water has been developed. This process utilizes 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst, emphasizing an eco-friendly approach to the synthesis of these compounds (Qian et al., 2017).
Synthesis via Novel Catalytic Processes
Efficient synthesis of related compounds, like ethyl 2-amino-5,10-dihydro-5,10-dioxo-4-phenyl-4H benzo[g]chromene-3-carboxylates, has been achieved through innovative catalytic processes. These methods feature novel catalysts and environmentally friendly techniques, demonstrating the versatility of these compounds in synthesis (Safaei‐Ghomi et al., 2017).
Potential in Anticancer Therapy
A derivative of this compound, specifically ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate, has shown potential in overcoming drug resistance in cancer therapy. This compound, through structure-activity relationship studies, exhibited low micromolar cytotoxicity against a range of hematologic and solid tumor cells (Das et al., 2009).
Properties
IUPAC Name |
ethyl 3-amino-1-(4-bromophenyl)-1H-benzo[f]chromene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrNO3/c1-2-26-22(25)20-18(14-7-10-15(23)11-8-14)19-16-6-4-3-5-13(16)9-12-17(19)27-21(20)24/h3-12,18H,2,24H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNBICCLYFMPHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)Br)C4=CC=CC=C4C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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